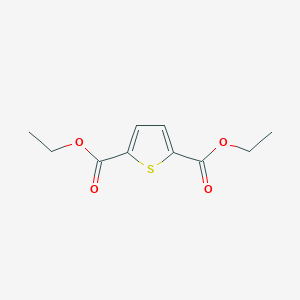

Diethyl thiophene-2,5-dicarboxylate

Description

BenchChem offers high-quality Diethyl thiophene-2,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl thiophene-2,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl thiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLYMTHZDUYMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282702 | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61755-85-9 | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61755-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for Diethyl thiophene-2,5-dicarboxylate characterization

An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl thiophene-2,5-dicarboxylate

Introduction

Diethyl thiophene-2,5-dicarboxylate (CAS No. 61755-85-9) is a symmetrically substituted heterocyclic compound of significant interest in materials science and polymer chemistry.[1] Its rigid thiophene core and reactive ester functionalities make it a valuable building block for the synthesis of novel polymers, including bio-based polyesters and electrochromic materials.[2][3] As with any specialty chemical used in advanced applications, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the analytical methodologies used to characterize Diethyl thiophene-2,5-dicarboxylate, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of field-proven insights to ensure a self-validating analytical workflow.

Molecular Structure and Physicochemical Properties

The first step in any characterization is understanding the target molecule's fundamental properties. Diethyl thiophene-2,5-dicarboxylate is a C₁₀H₁₂O₄S molecule with a molecular weight of 228.27 g/mol .[1] The molecule possesses a C₂ axis of symmetry, which is a critical factor influencing its spectroscopic signature, particularly in NMR.

Figure 1: Chemical structure of Diethyl thiophene-2,5-dicarboxylate.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | diethyl thiophene-2,5-dicarboxylate | |

| CAS Number | 61755-85-9 | |

| Molecular Formula | C₁₀H₁₂O₄S | |

| Molecular Weight | 228.27 g/mol | |

| Canonical SMILES | CCOC(=O)C1=CC=C(S1)C(=O)OCC |

| InChI Key | FOLYMTHZDUYMGS-UHFFFAOYSA-N | |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Proton NMR is the cornerstone of structural elucidation for organic molecules. Its power lies in providing detailed information about the chemical environment, connectivity, and relative number of protons. For a molecule like Diethyl thiophene-2,5-dicarboxylate, the expected simplicity of the spectrum is, in itself, a strong piece of evidence for its proposed symmetric structure. Any deviation from the expected pattern would immediately signal the presence of impurities or an incorrect isomeric structure.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as the internal standard (0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer. Higher field strengths are preferred for better signal dispersion, although not strictly necessary for this relatively simple molecule.

-

Acquisition Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

Data Analysis & Interpretation

The C₂ symmetry of the molecule dictates that the two ethyl ester groups are chemically equivalent, as are the two protons on the thiophene ring. This leads to a ¹H NMR spectrum with only three distinct signals. While specific experimental data is proprietary to individual laboratories, published characterizations of this compound series confirm its analysis by ¹H NMR.[3] The expected signals are detailed below.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ~7.8 | Singlet (s) | 2H | N/A | Thiophene CH |

| ~4.4 | Quartet (q) | 4H | ~7.1 | O-CH₂ -CH₃ |

| ~1.4 | Triplet (t) | 6H | ~7.1 | O-CH₂-CH₃ |

-

Thiophene Protons (Singlet, 2H, ~7.8 ppm): The two protons at the 3- and 4-positions of the thiophene ring are chemically and magnetically equivalent. Therefore, they do not split each other and appear as a single sharp peak (a singlet). Its downfield chemical shift is characteristic of aromatic protons, deshielded by the ring current and the electron-withdrawing effect of the adjacent carboxyl groups.

-

Methylene Protons (Quartet, 4H, ~4.4 ppm): The four protons of the two equivalent methylene (-CH₂-) groups are adjacent to an oxygen atom, which deshields them significantly. They are split by the three protons of the adjacent methyl group into a quartet (n+1 rule, 3+1=4).

-

Methyl Protons (Triplet, 6H, ~1.4 ppm): The six protons of the two equivalent terminal methyl (-CH₃) groups are in a standard aliphatic environment. They are split by the two protons of the adjacent methylene group into a triplet (n+1 rule, 2+1=3).

The 2:4:6 integration ratio (or simplified to 1:2:3) of these signals provides a quantitative confirmation of the proton distribution, validating the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While ¹H NMR maps the proton framework, ¹³C NMR provides a direct look at the carbon skeleton of the molecule. Each unique carbon atom in a distinct chemical environment gives a separate signal. This technique is crucial for confirming the number of different carbon types and the presence of key functional groups, such as the carbonyl carbons of the ester.

Experimental Protocol

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on the same spectrometer, typically at 100 MHz or 125 MHz (corresponding to 400 and 500 MHz proton frequencies, respectively).

-

Acquisition Parameters: A standard proton-decoupled sequence is used to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 512-1024) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of the ¹³C isotope.

Data Analysis & Interpretation

The symmetry of the molecule means that only five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The characterization of this class of molecules has been confirmed by ¹³C NMR.[3]

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162 | C =O (Ester) |

| ~142 | Thiophene C -S (C2, C5) |

| ~134 | Thiophene C -H (C3, C4) |

| ~62 | O-CH₂ -CH₃ |

| ~14 | O-CH₂-CH₃ |

-

Carbonyl Carbon (~162 ppm): This downfield signal is characteristic of the sp²-hybridized carbon in an ester functional group.

-

Thiophene Carbons (~142 and ~134 ppm): Two signals are expected for the thiophene ring. The carbon atoms directly attached to the sulfur and the ester groups (C2, C5) are in one chemical environment, while the proton-bearing carbons (C3, C4) are in another.

-

Ethyl Carbons (~62 and ~14 ppm): The methylene carbon (-CH₂-) appears further downfield due to its attachment to the electronegative oxygen atom, while the terminal methyl carbon (-CH₃) appears in the typical upfield aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The principle is that chemical bonds vibrate at specific, quantized frequencies. When the frequency of infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the spectrum. For Diethyl thiophene-2,5-dicarboxylate, FT-IR serves as a robust confirmation of the ester groups and the thiophene ring.

Experimental Protocol

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer is used to collect the spectrum.

-

Acquisition Parameters: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.

Data Analysis & Interpretation

The FT-IR spectrum is dominated by absorptions corresponding to the ester and thiophene moieties. Analysis of related thiophene-containing polyesters provides well-established ranges for these vibrations.[2]

Table 4: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3105 | Medium-Weak | C-H Stretch | Thiophene Ring |

| ~2980 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1710 | Very Strong | C=O Stretch | Ester |

| ~1530, ~1460 | Medium | C=C Stretch | Thiophene Ring |

| ~1250 | Strong | C-O Stretch | Ester (Asymmetric) |

| ~1100 | Strong | C-O Stretch | Ester (Symmetric) |

-

C=O Stretch (~1710 cm⁻¹): The most prominent and diagnostic peak in the spectrum is the intense carbonyl stretch of the ester groups. Its position confirms the presence of a conjugated ester.

-

C-O Stretches (~1250 and ~1100 cm⁻¹): These strong bands are characteristic of the C-O single bonds within the ester functionality.

-

Thiophene Ring Vibrations: The weak C-H stretch above 3000 cm⁻¹ is indicative of aromatic protons, while the medium-intensity peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the thiophene ring.[2]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), it provides a direct measurement of the molecular mass. Furthermore, analyzing the fragmentation pattern can offer valuable structural information that corroborates data from other techniques.

Experimental Protocol

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL).

-

Instrumentation: An Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer can be used. ESI is a "soft" ionization technique that typically yields the intact molecular ion, while EI is a "hard" technique that causes extensive fragmentation.

-

Acquisition: The sample solution is infused into the ion source. For ESI, analysis is often performed in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

Data Analysis & Interpretation

The primary goal is to confirm the molecular weight of 228.27 g/mol . The fragmentation pattern provides secondary confirmation of the structure.

Table 5: Expected Mass Spectrometry Data

| m/z (calculated) | Ion | Interpretation |

|---|---|---|

| 228.05 | [M]⁺ | Molecular ion (EI) |

| 229.05 | [M+H]⁺ | Protonated molecular ion (ESI) |

| 251.03 | [M+Na]⁺ | Sodium adduct of molecular ion (ESI) |

| 183.02 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical |

| 155.00 | [M - •COOC₂H₅]⁺ | Loss of an ethyl carboxylate radical |

Figure 2: Key fragmentation pathways for Diethyl thiophene-2,5-dicarboxylate in EI-MS.

-

Molecular Ion: In an ESI-MS experiment, the observation of a strong signal at m/z 229.05 would correspond to the protonated molecule and confirm the molecular weight. A peak at m/z 251.03, corresponding to the sodium adduct, is also commonly observed.

-

Fragmentation: Under EI conditions, the molecule is expected to fragment via characteristic losses of the ester functional groups. The loss of an ethoxy radical (•OCH₂CH₃, 45 Da) would result in an acylium ion at m/z 183. A more significant fragmentation would be the loss of the entire ethyl carboxylate radical (•COOC₂H₅, 73 Da), leading to a fragment at m/z 155. The observation of these fragments provides strong evidence for the presence and connectivity of the ethyl ester groups.

Conclusion

The structural characterization of Diethyl thiophene-2,5-dicarboxylate is achieved through a multi-technique analytical approach. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and reveal the molecule's inherent symmetry. FT-IR spectroscopy provides rapid and unambiguous identification of the essential ester and thiophene functional groups. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The congruence of data from these independent techniques provides a self-validating system, ensuring an authoritative and trustworthy characterization for researchers and drug development professionals.

References

-

PubChem. diethyl thiophene-2,5-dicarboxylate. National Center for Biotechnology Information. Available at: [Link].

-

Poterico, F., et al. (2023). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Applied Polymer Materials. Available at: [Link].

-

CAS Common Chemistry. 2,5-Diethyl 2,5-thiophenedicarboxylate. Available at: [Link].

-

Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (Master's Thesis). Available at: [Link].

-

PubChem. 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Available at: [Link].

-

Perepichka, I. F., et al. (2023). Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability. ResearchGate. Available at: [Link].

Sources

Whitepaper: Strategic Synthesis of Thiophene-2,5-dicarboxylic Acid via Hydrolysis of Diethyl Thiophene-2,5-dicarboxylate

An In-depth Technical Guide for Drug Development Professionals and Scientists

Abstract

Thiophene-2,5-dicarboxylic acid (TDC) is a pivotal building block in the synthesis of advanced polymers, pharmaceuticals, and agrochemicals.[1] Its rigid, heteroaromatic structure imparts unique properties to larger molecular frameworks, making its efficient synthesis a topic of significant interest.[2] The most common and industrially scalable route to high-purity TDC involves the hydrolysis of its corresponding diester, diethyl thiophene-2,5-dicarboxylate.[3] This guide provides a comprehensive, field-proven examination of this transformation. Moving beyond a simple recitation of steps, we will dissect the causal relationships behind critical process parameters, establish a self-validating protocol framework, and ground our discussion in authoritative chemical principles.

Foundational Principles: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is fundamentally a nucleophilic acyl substitution reaction. While this transformation can be catalyzed by either acid or base, the base-catalyzed method, known as saponification, is overwhelmingly preferred for the synthesis of TDC for two critical reasons: reaction irreversibility and ease of product isolation.[4][5]

The Mechanism of Saponification

The saponification of diethyl thiophene-2,5-dicarboxylate proceeds through a well-established addition-elimination mechanism.[6] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (from a strong base like NaOH) on the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond and forms a tetrahedral intermediate.[7]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This forces the expulsion of the ethoxide ion (⁻OEt), a moderately good leaving group.

-

Irreversible Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and thermodynamically favorable, forming the sodium thiophene-2,5-dicarboxylate salt and ethanol. This step is the key to the reaction's irreversibility; the negatively charged carboxylate is no longer susceptible to nucleophilic attack, effectively driving the equilibrium to completion.[5]

-

Protonation (Work-up): After the saponification is complete, the reaction mixture is acidified with a strong mineral acid. This protonates the dicarboxylate salt, rendering it insoluble in the aqueous medium and causing the pure thiophene-2,5-dicarboxylic acid to precipitate.[6]

Caption: Mechanism of Saponification.

Acid-Catalyzed Hydrolysis: A Comparative View

Acid-catalyzed hydrolysis follows a similar pathway but is entirely reversible.[4] To achieve high conversion, a large excess of water is required to push the equilibrium forward, complicating downstream processing and product isolation. The irreversibility of the saponification pathway makes it the superior strategic choice for preparative scale synthesis.

Optimized Protocol for the Hydrolysis of Diethyl Thiophene-2,5-dicarboxylate

This protocol is designed for robustness and scalability, integrating best practices for yield, purity, and safety.

Experimental Workflow Diagram

Caption: Experimental workflow for TDC synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Diethyl thiophene-2,5-dicarboxylate | >98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |

| Ethanol (EtOH) | 200 Proof, ACS | VWR |

| Hydrochloric Acid (HCl) | 37%, ACS Reagent | EMD Millipore |

| Deionized Water | Type II or better | In-house |

| Celite® 545 (optional, for filtration) | N/A | Sigma-Aldrich |

Step-by-Step Methodology

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charging:

-

To the flask, add diethyl thiophene-2,5-dicarboxylate (1.0 eq).

-

Add ethanol (approx. 5-10 mL per gram of ester). The use of ethanol as a co-solvent is critical to ensure the homogeneity of the reaction mixture, as the starting ester has limited solubility in purely aqueous solutions.

-

In a separate beaker, prepare a 2-4 M solution of sodium hydroxide in deionized water. Use a stoichiometric excess of NaOH (2.2-2.5 eq) to ensure complete hydrolysis of both ester groups and to drive the reaction forward. Carefully add the NaOH solution to the flask.

-

-

Saponification:

-

Heat the mixture to reflux (typically 80-90°C) with vigorous stirring.

-

The reaction is typically complete within 2-4 hours. Monitor its progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting material spot (Rf ≈ 0.6) and the appearance of the baseline carboxylate salt indicates completion.

-

-

Cooling and Work-up:

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

(Optional but recommended) Remove the ethanol under reduced pressure using a rotary evaporator. This step prevents the co-precipitation of unreacted starting material during acidification and often results in a more crystalline final product.

-

-

Precipitation:

-

Prepare a beaker with a stirred, ice-cold solution of dilute hydrochloric acid (approx. 2 M).

-

Slowly pour the reaction mixture into the cold acid. A voluminous white precipitate of thiophene-2,5-dicarboxylic acid will form immediately.

-

Continue adding acid until the pH of the slurry is between 1 and 2, as verified by pH paper. This ensures complete protonation of the dicarboxylate.

-

-

Product Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water to remove residual NaCl and HCl.

-

For exceptionally high purity, the crude product can be recrystallized from hot water or an ethanol/water mixture.[8]

-

-

Drying: Dry the pristine white solid in a vacuum oven at 60-70°C to a constant weight. A typical yield for this procedure is >90%.

Quality Control: A Self-Validating System

Each step of the protocol is validated by rigorous analytical characterization.

In-Process Control: Reaction Monitoring

| Technique | Purpose | Observations |

| Thin-Layer Chromatography (TLC) | To track the consumption of the starting material (ester). | Mobile Phase: 7:3 Hexanes:Ethyl Acetate. Starting Ester: Rf ≈ 0.6. Product (as salt): Stays at the baseline (Rf = 0). The reaction is complete when the ester spot is no longer visible under UV light. |

| Gas Chromatography (GC) | An alternative, quantitative method to monitor ester disappearance.[9] | A sample of the reaction mixture (after neutralization and extraction) can be injected. The disappearance of the peak corresponding to the diethyl ester confirms reaction completion. |

Final Product Characterization

| Analysis Method | Expected Result for Thiophene-2,5-dicarboxylic Acid | Rationale |

| Melting Point | Sharp, >300 °C (decomposes) | A sharp melting point is a strong indicator of high purity. |

| ¹H NMR (e.g., in DMSO-d₆) | ~13.5 ppm (s, broad, 2H, -COOH), ~7.9 ppm (s, 2H, thiophene C-H) | Confirms the molecular structure. Key indicators are the disappearance of the ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm) from the starting material and the appearance of the carboxylic acid proton. |

| ¹³C NMR (e.g., in DMSO-d₆) | ~163 ppm (C=O), ~142 ppm (Thiophene C-S), ~135 ppm (Thiophene C-H) | Provides further structural confirmation of the carbon backbone. |

| FTIR (ATR) | 2500-3300 cm⁻¹ (very broad, O-H stretch), ~1680 cm⁻¹ (sharp, C=O stretch) | Confirms the presence of the carboxylic acid functional group. The disappearance of the ester C=O stretch (around 1720 cm⁻¹) is a crucial validation point. |

| HPLC | A single sharp peak.[10] | Used to determine the final purity of the product, often achieving >99% by this method. |

Troubleshooting and Field-Proven Insights

| Issue | Probable Cause | Recommended Solution |

| Incomplete Hydrolysis | Insufficient NaOH, inadequate reaction time, or poor solubility. | Verify at least 2.2 equivalents of NaOH were used. Extend reflux time and re-check via TLC. Ensure sufficient ethanol was used to fully dissolve the ester at reflux temperature. |

| Low Product Yield | Incomplete precipitation (pH too high), product loss during washing. | Ensure the final pH after acidification is robustly in the 1-2 range. Use ice-cold water for washing the filter cake to minimize losses, as TDC has slight solubility in water. |

| Oily or Gummy Precipitate | Presence of unreacted starting material or other organic impurities. | This is often caused by skipping the ethanol removal step. Recrystallize the crude product from hot water or an ethanol/water mixture to obtain a crystalline solid. |

| Product Discoloration | Contamination or degradation from excessive heat. | Ensure the starting material is of high purity. Avoid excessively long reaction times at high temperatures. If the product is off-white or yellow, a decolorizing carbon treatment during recrystallization may be necessary. |

Conclusion

The saponification of diethyl thiophene-2,5-dicarboxylate is a highly efficient and reliable method for producing high-purity thiophene-2,5-dicarboxylic acid. By understanding the underlying chemical mechanism, adhering to a validated experimental protocol, and employing rigorous analytical controls, researchers and drug development professionals can confidently synthesize this critical chemical intermediate. The keys to success lie in ensuring reaction irreversibility through the use of a strong base, managing reactant and product solubility with an appropriate co-solvent, and executing a precise acidic work-up to isolate the final product.

References

- CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google P

- US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ...

- Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Deriv

- 2,5-Thiophenedicarboxylic acid synthesis - ChemicalBook. (URL: )

- Synthesis of 2,5-thiophenedicarboxylic acid - PrepChem.com. (URL: )

-

Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022-10-27). (URL: [Link])

-

hydrolysis of esters - Chemguide. (URL: [Link])

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (URL: [Link])

-

Structure of 2,5-thiophene dicarboxylic acid (TDCA) - ResearchGate. (URL: [Link])

-

Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. (URL: [Link])

-

Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature - ResearchGate. (2023-12-03). (URL: [Link])

-

THE QUALITATIVE AND QUANTITATIVE DETERMINATION OF THE ESTERS BY ALKALINE HYDROLYSIS AND GAS CHROMATOGRAPHIC ANALYSIS OF THE LIBERATED ALCOHOL. (URL: [Link])

-

Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid | ACS Applied Polymer Materials. (URL: [Link])

-

Ester Hydrolysis with H2SO4 - BYJU'S. (URL: [Link])

-

Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester - ResearchGate. (URL: [Link])

-

How to saponify the polymer that contain (2-ethylhexyl) thiophene-3-carboxylate and benzo[c][3][11][12]thiadiazole? | ResearchGate. (2021-09-15). (URL: [Link])

-

2 5 Thiophenedicarboxylic Acid Market Analysis (2035) - WiseGuy Reports. (2025-08-04). (URL: [Link])

-

Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - NIH. (URL: [Link])

-

Ch20: Hydrolysis of Esters - University of Calgary. (URL: [Link])

Sources

- 1. 2 5 Thiophenedicarboxylic Acid Market Analysis (2035) [wiseguyreports.com]

- 2. researchgate.net [researchgate.net]

- 3. US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolylthiophenes - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tennacadsci.org [tennacadsci.org]

- 10. 2,5-Thiophenedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for the Esterification of Thiophene-2,5-dicarboxylic Acid

Introduction: The Strategic Importance of Thiophene-2,5-dicarboxylate Esters

Thiophene-2,5-dicarboxylic acid is a pivotal heterocyclic building block in the development of novel materials and pharmaceuticals. Its rigid, aromatic structure and the presence of a sulfur atom impart unique electronic and physical properties to its derivatives. The corresponding diesters, particularly dimethyl and diethyl thiophene-2,5-dicarboxylate, are crucial intermediates in the synthesis of a wide array of functional molecules, including fluorescent whitening agents, organic semiconductors, and specialty polymers. This guide provides a comprehensive overview of the synthesis of these diesters, focusing on the robust and widely applicable Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the necessary characterization and safety considerations for researchers in materials science and drug discovery.

Chemical Principles: The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is reversible, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.

The mechanism for the acid-catalyzed esterification of thiophene-2,5-dicarboxylic acid proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The catalytic acid (commonly sulfuric acid) protonates one of the carbonyl oxygens of the dicarboxylic acid. This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: A molecule of the alcohol (methanol or ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This process occurs at both carboxylic acid functional groups to yield the desired diester.

Caption: Fischer-Speier esterification of thiophene-2,5-dicarboxylic acid.

Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of dimethyl and diethyl thiophene-2,5-dicarboxylate.

Protocol 1: Synthesis of Dimethyl Thiophene-2,5-dicarboxylate

This protocol is a classic Fischer esterification using a large excess of methanol as both a reagent and a solvent, with sulfuric acid as the catalyst.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene-2,5-dicarboxylic acid | 172.16 | 10.0 g | 0.058 |

| Methanol | 32.04 | 200 mL | ~4.94 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 2.0 mL | ~0.037 |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 10.0 g (0.058 mol) of thiophene-2,5-dicarboxylic acid and 200 mL of methanol.

-

Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the suspension. The addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Work-up: Dissolve the residue in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence will occur), and finally with 100 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a minimal amount of hot methanol or an ethanol/water mixture to yield pure dimethyl thiophene-2,5-dicarboxylate.

Expected Yield: 85-95%

Protocol 2: Synthesis of Diethyl Thiophene-2,5-dicarboxylate

This protocol is analogous to the synthesis of the dimethyl ester, substituting ethanol for methanol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene-2,5-dicarboxylic acid | 172.16 | 10.0 g | 0.058 |

| Ethanol (absolute) | 46.07 | 250 mL | ~4.28 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 2.0 mL | ~0.037 |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

The procedure is identical to that for the dimethyl ester, with the substitution of 250 mL of absolute ethanol for methanol. The reflux time may need to be extended to 24 hours for optimal conversion. The crude product can be purified by recrystallization from ethanol.

Expected Yield: 80-90%

Caption: General workflow for the esterification of thiophene-2,5-dicarboxylic acid.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Table of Expected Characterization Data:

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Dimethyl thiophene-2,5-dicarboxylate | 200.21 | 148-150 | ~7.8 (s, 2H, thiophene-H), ~3.9 (s, 6H, -OCH₃) | ~162 (C=O), ~140 (thiophene-C), ~134 (thiophene-C-H), ~52 (-OCH₃) | ~3100 (aromatic C-H stretch), ~1720 (C=O stretch), ~1450 (thiophene ring stretch), ~1250 (C-O stretch) |

| Diethyl thiophene-2,5-dicarboxylate | 228.27 | 49-51 | ~7.8 (s, 2H, thiophene-H), ~4.4 (q, 4H, -OCH₂CH₃), ~1.4 (t, 6H, -OCH₂CH₃) | ~161 (C=O), ~140 (thiophene-C), ~134 (thiophene-C-H), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃) | ~3100 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1715 (C=O stretch), ~1450 (thiophene ring stretch), ~1250 (C-O stretch) |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing these esterification reactions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All procedures should be conducted in a well-ventilated fume hood.

-

Thiophene-2,5-dicarboxylic acid: This compound can cause skin and serious eye irritation, and may cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

-

Methanol: Methanol is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs, particularly the eyes and central nervous system.

-

Ethanol: Ethanol is a flammable liquid and vapor. While less toxic than methanol, it can cause serious eye irritation.

-

Concentrated Sulfuric Acid: Sulfuric acid is extremely corrosive and can cause severe skin and eye burns, potentially leading to permanent blindness. It reacts violently with water. Always add acid to the alcohol slowly and with stirring.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reflux time, additional catalyst can be added, or the reflux time can be extended. Ensure that the reagents, particularly the alcohol, are anhydrous.

-

Low Yield: Low yields may result from insufficient reflux time or the use of wet reagents. The work-up procedure should be performed carefully to avoid loss of product.

-

Purification: For highly pure material, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.

Conclusion

The Fischer-Speier esterification of thiophene-2,5-dicarboxylic acid is a reliable and high-yielding method for the synthesis of its corresponding dimethyl and diethyl esters. These protocols, when followed with the appropriate safety precautions, provide a straightforward route to these valuable synthetic intermediates. The versatility of these diesters ensures their continued importance in the development of advanced materials and pharmaceuticals.

References

- US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.

-

PubChem. 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. [Link]

- US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ...

- CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google P

-

Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - NIH. [Link]

-

(PDF) Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate - ResearchGate. [Link]

-

Sulfuric acid - Hazardous Substance Fact Sheet. [Link]

-

1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate - ResearchGate. [Link]

Harnessing Diethyl Thiophene-2,5-dicarboxylate for the Synthesis of Advanced Polyesters

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of diethyl thiophene-2,5-dicarboxylate in the synthesis of novel polyesters. The incorporation of the thiophene moiety into the polyester backbone imparts unique thermal, mechanical, and gas barrier properties, making these materials promising candidates for a range of applications, from high-performance packaging to specialty biomedical devices. This guide details the underlying chemical principles, step-by-step synthesis protocols, characterization techniques, and expected material properties, grounded in established scientific literature.

Introduction: The Strategic Advantage of the Thiophene Moiety in Polyesters

The quest for advanced polymeric materials with tailored properties has led to the exploration of novel monomers that can impart specific functionalities. Diethyl thiophene-2,5-dicarboxylate, a derivative of 2,5-thiophenedicarboxylic acid (TDCA), has emerged as a key building block in this endeavor. The thiophene ring, a sulfur-containing aromatic heterocycle, offers a unique combination of rigidity and electronic characteristics that distinguishes it from its more common terephthalate and furan-based counterparts.[1][2]

The primary advantages of incorporating diethyl thiophene-2,5-dicarboxylate into a polyester backbone include:

-

Enhanced Thermal Stability: The rigid, aromatic nature of the thiophene ring contributes to higher glass transition temperatures (Tg) and melting points (Tm) in the resulting polyesters, enabling their use in more demanding, high-temperature applications.[1][3]

-

Superior Gas Barrier Properties: Thiophene-containing polyesters have demonstrated excellent barrier properties to gases like oxygen and carbon dioxide, often outperforming conventional polyesters like polyethylene terephthalate (PET).[1] This is attributed to the specific chain packing and lower dipole moment of the thiophene ring compared to the furan ring.[1][2]

-

Tunable Mechanical Properties: By judicious selection of the diol comonomer, a wide range of mechanical properties, from rigid and high-strength to flexible and tough, can be achieved.[1][4]

-

Bio-based Potential and Degradability: 2,5-Thiophenedicarboxylic acid can be derived from renewable resources, opening a pathway to fully bio-based polyesters.[2][4] Furthermore, the presence of the sulfur atom and ester linkages can render these polymers susceptible to enzymatic degradation, offering an end-of-life advantage.[1][5]

This guide will focus on the practical aspects of synthesizing polyesters using diethyl thiophene-2,5-dicarboxylate, providing detailed protocols for both melt and solution polymerization techniques.

Synthesis of Thiophene-Based Polyesters: A Mechanistic Overview

The synthesis of polyesters from diethyl thiophene-2,5-dicarboxylate and a suitable diol typically proceeds via a two-stage polycondensation reaction. This method is widely adopted due to its efficiency and applicability to a broad range of monomers.[4][6][7]

Figure 1: General two-stage melt polycondensation workflow.

Stage 1: Transesterification: In the initial stage, diethyl thiophene-2,5-dicarboxylate is reacted with an excess of a diol in the presence of a catalyst at elevated temperatures (typically 180-220°C). This reaction results in the formation of low molecular weight oligomers and the liberation of ethanol as a byproduct. The removal of ethanol from the reaction mixture drives the equilibrium towards the formation of the desired ester linkages.

Stage 2: Polycondensation: Following the transesterification stage, the temperature is further increased (220-280°C), and a high vacuum is applied. These conditions facilitate the removal of the excess diol and promote the coupling of the oligomers into high molecular weight polyester chains. The efficiency of this stage is critical for achieving the desired material properties.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of thiophene-based polyesters. Researchers should note that optimal conditions may vary depending on the specific diol used and the desired polymer characteristics.

Protocol 1: Melt Polycondensation of Diethyl Thiophene-2,5-dicarboxylate and 1,4-Butanediol

This protocol describes the synthesis of poly(butylene thiophene-2,5-dicarboxylate) (PBTF), a semi-crystalline polyester with excellent thermal and mechanical properties.

Materials and Equipment:

-

Diethyl thiophene-2,5-dicarboxylate (DETD)

-

1,4-Butanediol (BDO)

-

Titanium(IV) butoxide (TBT) or Antimony(III) oxide (Sb₂O₃) as a catalyst

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump

-

Heating mantle with a temperature controller

-

Vacuum pump capable of reaching <1 mbar

Procedure:

-

Reactor Setup: Assemble the glass reactor and ensure all glassware is thoroughly dried to prevent hydrolytic side reactions. Purge the system with dry nitrogen for at least 30 minutes.

-

Charging Monomers: Charge the reactor with diethyl thiophene-2,5-dicarboxylate and 1,4-butanediol in a molar ratio of 1:1.5 to 1:2.2. The excess diol helps to drive the transesterification reaction to completion.

-

Catalyst Addition: Add the catalyst to the reaction mixture. A typical catalyst loading is 200-500 ppm relative to the weight of the dicarboxylate.

-

Transesterification Stage:

-

Under a gentle stream of nitrogen, begin heating the reaction mixture with stirring.

-

Gradually increase the temperature to 180-200°C.

-

Ethanol will begin to distill from the reaction mixture. Continue this stage until approximately 80-90% of the theoretical amount of ethanol has been collected. This typically takes 2-4 hours.

-

-

Polycondensation Stage:

-

Gradually increase the temperature to 240-260°C.

-

Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over a period of 30-60 minutes.

-

A significant increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polymer increases. The stirring torque will also increase.

-

Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved.

-

-

Polymer Recovery:

-

Release the vacuum with nitrogen.

-

Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

-

The resulting polymer strand can be pelletized for further processing and characterization.

-

Figure 2: Step-by-step workflow for melt polycondensation.

Protocol 2: Solution Polycondensation for Thermally Sensitive Diols

For diols that may degrade at the high temperatures required for melt polycondensation, a solution-based approach can be employed. This method typically uses the diacid chloride derivative for higher reactivity at lower temperatures.

Materials and Equipment:

-

Thiophene-2,5-dicarbonyl dichloride (prepared from TDCA and thionyl chloride)

-

Thermally sensitive diol (e.g., a complex bio-derived diol)

-

Anhydrous, high-boiling point solvent (e.g., 1,1,2,2-tetrachloroethane, dichlorobenzene)

-

Anhydrous acid scavenger (e.g., pyridine)

-

Standard laboratory glassware for reactions under inert atmosphere

-

Precipitation solvent (e.g., methanol)

Procedure:

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the diol and pyridine in the anhydrous solvent under a nitrogen atmosphere.

-

Monomer Addition: Dissolve the thiophene-2,5-dicarbonyl dichloride in a small amount of the same anhydrous solvent and add it to the dropping funnel.

-

Reaction: Slowly add the diacid chloride solution to the stirred diol solution at room temperature or slightly elevated temperatures (e.g., 50-80°C). The reaction is typically exothermic.

-

Polymerization: After the addition is complete, continue stirring the reaction mixture at a moderately elevated temperature (e.g., 100-120°C) for several hours (4-24 hours) to ensure complete polymerization.

-

Polymer Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the viscous polymer solution into a large volume of a non-solvent like methanol to precipitate the polymer.

-

Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and byproducts, and dry it under vacuum at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Characterization of Thiophene-Based Polyesters

A suite of analytical techniques is essential to confirm the chemical structure, molecular weight, and physical properties of the synthesized polyesters.

| Technique | Purpose | Expected Observations for Thiophene Polyesters |

| ¹H NMR | Structural elucidation and confirmation of monomer incorporation. | A characteristic singlet for the thiophene ring protons typically appears around 7.7 ppm.[1][8] Signals corresponding to the methylene protons of the diol adjacent to the ester group will also be present. |

| FTIR | Identification of functional groups. | Strong C=O stretching vibration for the ester group around 1707-1726 cm⁻¹.[8][9] C-H stretching of the thiophene ring around 3105 cm⁻¹ and C=C stretching bands at approximately 1531 and 1460 cm⁻¹.[8][9] |

| GPC | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | High molecular weights (Mw > 20,000 g/mol ) are typically targeted for good mechanical properties.[1][2] |

| DSC | Measurement of thermal transitions (Tg, Tc, Tm). | Tg values can range from below room temperature for polyesters with long, flexible diols to over 100°C for those with rigid diols.[1] Melting points for semi-crystalline polymers can be in the range of 150-250°C.[1] |

| TGA | Evaluation of thermal stability and degradation temperature. | Thiophene-based polyesters generally exhibit high thermal stability, with onset of degradation temperatures often exceeding 350°C.[5] |

| XRD | Assessment of crystallinity. | Diffractograms will show sharp peaks for semi-crystalline materials or a broad halo for amorphous polymers.[1][5] |

Structure-Property Relationships and Application Outlook

The versatility of polyester synthesis allows for the fine-tuning of material properties by varying the comonomers.

-

Effect of Diol Chain Length: Increasing the length of the aliphatic diol generally leads to a decrease in Tg and Tm, and an increase in flexibility and ductility.[4]

-

Aromatic vs. Aliphatic Diols: The use of rigid aromatic diols will significantly increase the Tg and stiffness of the resulting polyester, making it suitable for applications requiring high dimensional stability.[1]

-

Copolymerization: The incorporation of other dicarboxylic acids (e.g., succinic acid, adipic acid) can be used to modulate properties such as crystallinity, melting point, and biodegradability.[7]

The unique combination of properties offered by diethyl thiophene-2,5-dicarboxylate-based polyesters makes them attractive for a variety of advanced applications:

-

High-Performance Films and Packaging: Their excellent gas barrier properties are highly desirable for food and beverage packaging to extend shelf life.[1][4]

-

Engineering Plastics: High thermal stability and good mechanical properties make them potential replacements for conventional engineering plastics in automotive and electronic components.

-

Biomedical Applications: The potential for bio-based sourcing and biodegradability, coupled with the ability to tune mechanical properties, makes these materials interesting candidates for drug delivery systems, sutures, and tissue engineering scaffolds.

Conclusion

Diethyl thiophene-2,5-dicarboxylate is a highly valuable monomer for the synthesis of advanced polyesters with a unique and desirable set of properties. The protocols and characterization guidelines presented in this document provide a solid foundation for researchers to explore this promising class of materials. By leveraging the principles of polymer chemistry and systematically investigating the structure-property relationships, novel thiophene-based polyesters can be developed to meet the demands of a wide range of scientific and industrial applications.

References

-

Šišková, A., et al. (2023). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Applied Polymer Materials. [Link]

-

Al-Abeedi, F. N., et al. (2023). Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. Molecules. [Link]

-

Chebbi, Y., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers. [Link]

-

Šišková, A., et al. (2023). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. American Chemical Society. [Link]

-

Guidotti, G., et al. (2020). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. Polymers. [Link]

-

Kim, H., et al. (2021). Synthesis and structure-property relationship of thermotropic liquid crystalline polyesters containing thiophene-aromatic and cycloaliphatic moieties. Journal of Polymer Research. [Link]

-

Gigli, M., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. [Link]

-

Wei, Z., et al. (2021). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry. [Link]

-

Kiebooms, R., et al. (1998). Synthesis of Polymers with Isolated Thiophene-Based Chromophores. Macromolecules. [Link]

-

Wang, G., et al. (2018). Synthesis and characterization of bio-based polyesters from 2,5-thiophenedicarboxylic acid. ResearchGate. [Link]

-

Chen, J., et al. (2022). Synthesis of thiophene-aromatic polyesters from DMTD and diols. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Diethyl Thiophene-2,5-dicarboxylate as a Monomer for Conjugated Polymers

Introduction: The Strategic Value of Diethyl Thiophene-2,5-dicarboxylate in Conjugated Polymer Synthesis

In the landscape of organic electronics, the design and synthesis of novel π-conjugated polymers are paramount for advancing the performance of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Diethyl thiophene-2,5-dicarboxylate emerges as a monomer of significant strategic interest. The thiophene core provides a robust, electron-rich building block conducive to forming a conjugated backbone, essential for charge transport.[1][2] The incorporation of two electron-withdrawing ethyl ester groups at the 2 and 5 positions profoundly modifies the electronic nature of the thiophene ring. This modification lowers the HOMO and LUMO energy levels of the resulting polymer, a critical factor for improving air stability and enabling ambipolar or n-type charge transport characteristics.[3][4]

From a synthetic standpoint, the ester functionalities offer several advantages. They enhance the solubility of both the monomer and the resulting polymer, facilitating solution-based processing, a key requirement for large-area and low-cost device fabrication. Furthermore, the ester groups can be hydrolyzed to carboxylic acids post-polymerization, opening avenues for further functionalization, such as the introduction of specific side chains or the formation of self-assembled monolayers. This guide provides an in-depth exploration of the use of diethyl thiophene-2,5-dicarboxylate in the synthesis of conjugated polymers, offering detailed protocols for various polymerization techniques and insights into the expected properties and applications of the resulting materials.

Monomer Synthesis and Functionalization

The utility of diethyl thiophene-2,5-dicarboxylate as a monomer in cross-coupling polymerizations necessitates its conversion into suitably functionalized derivatives. For palladium-catalyzed methods like Stille and Suzuki polymerizations, the thiophene ring must be halogenated, typically brominated, at the reactive 3 and 4 positions.

Synthesis of Diethyl 3,4-dibromothiophene-2,5-dicarboxylate

A crucial precursor for Stille and Suzuki polymerizations is diethyl 3,4-dibromothiophene-2,5-dicarboxylate. A common synthetic route involves the direct bromination of the parent diethyl thiophene-2,5-dicarboxylate.

Protocol 1: Bromination of Diethyl Thiophene-2,5-dicarboxylate

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diethyl thiophene-2,5-dicarboxylate (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield diethyl 3,4-dibromothiophene-2,5-dicarboxylate as a crystalline solid.

Polymerization Methodologies and Protocols

The choice of polymerization methodology is critical in determining the final properties of the conjugated polymer, including its molecular weight, regioregularity, and purity. Here, we detail protocols for Stille, Suzuki, and Direct Arylation Polymerization (DArP).

Stille Cross-Coupling Polymerization

Stille polymerization is a robust and versatile method for forming C-C bonds and is widely used for synthesizing conjugated polymers. It involves the coupling of an organotin reagent with an organic halide, catalyzed by a palladium complex. For polymers based on diethyl thiophene-2,5-dicarboxylate, this typically involves the reaction of diethyl 3,4-dibromothiophene-2,5-dicarboxylate with a distannyl comonomer.

Workflow for Stille Polymerization

Stille Polymerization Workflow Diagram

Protocol 2: Stille Polymerization

-

Reaction Setup: In a Schlenk flask, under an argon atmosphere, dissolve equimolar amounts of diethyl 3,4-dibromothiophene-2,5-dicarboxylate and a suitable distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) in anhydrous and degassed toluene or chlorobenzene.

-

Catalyst Addition: To the stirred solution, add a catalytic amount (1-2 mol%) of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Polymerization: Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under argon. The formation of the polymer is often indicated by a deepening of color and an increase in viscosity.

-

End-capping: To ensure termination of the polymer chains, add a small amount of an end-capping agent like 2-bromothiophene, followed by 2-(tributylstannyl)thiophene, and continue stirring for another 2-4 hours at the same temperature.

-

Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a large volume of vigorously stirred methanol. The polymer will precipitate out of the solution.

-

Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or another suitable solvent.

-

Final Precipitation: Concentrate the chloroform solution and precipitate the polymer again in methanol. Filter and dry the final polymer product under vacuum.

Suzuki Cross-Coupling Polymerization

Suzuki polymerization offers an alternative to Stille coupling, often with the advantage of using less toxic organoboron reagents. The reaction couples an aryl or vinyl boronic acid or ester with an aryl or vinyl halide.

Workflow for Suzuki Polymerization

Suzuki Polymerization Workflow Diagram

Protocol 3: Suzuki Polymerization

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, combine equimolar amounts of diethyl 3,4-dibromothiophene-2,5-dicarboxylate and a comonomer bearing two boronic acid or boronic ester groups (e.g., thiophene-2,5-diboronic acid bis(pinacol) ester).[5]

-

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and an aqueous solution of a base such as 2M sodium carbonate or potassium phosphate.[6] A phase transfer catalyst like Aliquat 336 can be added to improve mixing.

-

Catalyst Addition: Add a palladium catalyst (1-3 mol%), such as Pd(PPh₃)₄ or a combination of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine).

-

Polymerization: Heat the mixture to 80-100 °C with vigorous stirring for 24-72 hours.

-

Work-up and Precipitation: After cooling, separate the organic layer, wash with water and brine, and then precipitate the polymer by adding the solution to methanol or a methanol/water mixture.

-

Purification: Collect the polymer by filtration and purify using Soxhlet extraction as described in the Stille protocol.

Direct Arylation Polymerization (DArP)

DArP has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, as it avoids the synthesis of organometallic reagents.[7] This method directly couples a C-H bond with a C-X (X = halogen) bond. In the context of our monomer, diethyl thiophene-2,5-dicarboxylate with its activated C-H bonds at the 3 and 4 positions can be polymerized with a dibromo-comonomer.

Workflow for Direct Arylation Polymerization (DArP)

DArP Workflow Diagram

Protocol 4: Direct Arylation Polymerization (DArP)

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with diethyl thiophene-2,5-dicarboxylate (1 equivalent), a dibromo-comonomer (1 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a phosphine ligand (e.g., tri(o-tolyl)phosphine).

-

Base and Additive: Add a base, typically potassium carbonate or cesium carbonate, and an additive like pivalic acid, which acts as a proton shuttle.

-

Solvent: Add an anhydrous, degassed high-boiling point solvent such as N,N-dimethylacetamide (DMAc) or o-xylene.

-

Polymerization: Heat the reaction mixture to 110-140 °C for 2-24 hours. The reaction time can be significantly shorter than for Stille or Suzuki polymerizations.[8]

-

Work-up and Purification: Follow the precipitation and purification steps outlined in the previous protocols.

Characterization and Properties of the Resulting Polymers

Thorough characterization is essential to validate the successful synthesis of the target polymer and to understand its properties for potential applications.

| Technique | Purpose | Expected Observations/Data |

| NMR Spectroscopy | To confirm the polymer structure and regioregularity. | Disappearance of monomer signals and appearance of new, broader signals corresponding to the polymer backbone. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mn typically in the range of 10-100 kDa with a PDI between 1.5 and 3.0, depending on the polymerization method. |

| UV-Vis Spectroscopy | To investigate the optical properties, including the absorption maximum (λmax) and the optical bandgap (Eg). | Broad absorption bands in the visible region. The λmax and the onset of absorption can be used to calculate the optical bandgap, which is expected to be in the range of 1.7-2.2 eV.[9] |

| Cyclic Voltammetry (CV) | To determine the electrochemical properties, including the HOMO and LUMO energy levels. | Reversible or quasi-reversible oxidation and reduction peaks. From the onset potentials, the HOMO and LUMO levels can be estimated. HOMO levels are anticipated to be deep (e.g., -5.5 to -6.0 eV) due to the electron-withdrawing ester groups.[1] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Decomposition temperatures typically above 250 °C, indicating good thermal stability for device applications. |

Applications in Organic Electronics

The unique electronic structure imparted by the diethyl thiophene-2,5-dicarboxylate unit makes the resulting polymers promising candidates for a variety of organic electronic devices.

-

Organic Field-Effect Transistors (OFETs): The lowered HOMO and LUMO levels can lead to improved air stability and the potential for n-type or ambipolar charge transport. The charge carrier mobility in such polymers can range from 10⁻⁵ to over 1 cm² V⁻¹ s⁻¹, depending on the polymer structure, molecular weight, and thin-film morphology.[2][10]

-

Organic Photovoltaics (OPVs): As electron-acceptor or donor materials in bulk heterojunction solar cells. The tunable bandgap and energy levels allow for optimization of the open-circuit voltage (Voc) and efficient charge separation at the donor-acceptor interface.[11]

-

Organic Light-Emitting Diodes (OLEDs): The deep HOMO levels can facilitate efficient hole injection from the anode, and the tunable emission properties allow for the development of emitters across the visible spectrum.

Conclusion and Future Outlook

Diethyl thiophene-2,5-dicarboxylate is a versatile and highly valuable monomer for the synthesis of functional conjugated polymers. The electron-withdrawing nature of the ester groups provides a powerful tool for tuning the electronic properties of the resulting materials, leading to enhanced stability and performance in organic electronic devices. The polymerization protocols detailed herein—Stille, Suzuki, and Direct Arylation Polymerization—offer a range of synthetic strategies to access these materials. Future research will likely focus on the development of novel comonomers to further tune the optoelectronic properties, as well as the exploration of post-polymerization modifications of the ester groups to create even more complex and functional materials for next-generation organic electronics.

References

-

Thiophene Rings Improve the Device Performance of Conjugated Polymers in Polymer Solar Cells with Thick Active Layers. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(2025-08-07). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Band structure diagram illustrating the HOMO and LUMO energies of the... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]

-

Toward Efficient Charge Transport of Polymer-Based Organic Field-Effect Transistors: Molecular Design, Processing, and Functional Utilization. (2021, October 11). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. (n.d.). Kyushu University Library Collections. Retrieved January 24, 2026, from [Link]

-

Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

Comparative representation of HOMO, LUMO, and E gap energies of various... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Direct (Hetero)Arylation Polymerization of a Spirobifluorene and a Dithienyl-Diketopyrrolopyrrole Derivative: New Donor Polymers for Organic Solar Cells. (2025, October 16). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020, January 27). RSC Publishing. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 7. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Functionalization of Diethyl Thiophene-2,5-dicarboxylate at the Ester Group

Introduction: The Versatility of a Core Heterocyclic Building Block

Diethyl thiophene-2,5-dicarboxylate is a symmetrically substituted heterocyclic compound that serves as a pivotal building block in the realms of materials science and medicinal chemistry. The thiophene ring, an electron-rich aromatic system, imparts unique electronic and structural properties to molecules that incorporate it.[1] This core is frequently utilized in the synthesis of high-performance conjugated polymers, thermally stable polyesters, and as a precursor to linkers for metal-organic frameworks (MOFs).[1][2]

While the thiophene ring itself can undergo various electrophilic substitution reactions, its utility is significantly expanded by the chemical reactivity of the two ester functionalities at the 2 and 5 positions. These ester groups act as versatile handles, allowing for a range of chemical transformations that modify the molecule's properties and enable its integration into more complex architectures.[1]

This guide provides an in-depth exploration of the primary functionalization pathways for the ester groups of diethyl thiophene-2,5-dicarboxylate. We will cover detailed protocols for hydrolysis, amidation, reduction, and transesterification, offering field-proven insights into experimental design, causality, and validation.

Hydrolysis: Accessing the Diacid Precursor

The most fundamental transformation of diethyl thiophene-2,5-dicarboxylate is its hydrolysis to the parent thiophene-2,5-dicarboxylic acid. This diacid is a crucial intermediate, widely used as a monomer in polymerization reactions and as a primary ligand in the construction of coordination polymers.[1][2][3] The reaction proceeds via a base-mediated saponification mechanism, followed by an acidic workup to protonate the dicarboxylate salt.

Mechanistic Rationale

The process involves the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of each ester group. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion and yielding a carboxylate salt. The reaction is driven to completion by the subsequent deprotonation of the initially formed carboxylic acid by the strong base present in the medium. The final step involves acidification of the reaction mixture to neutralize the excess base and protonate the thiophene-2,5-dicarboxylate salt, causing the diacid to precipitate out of the aqueous solution.

Experimental Protocol: Saponification of Diethyl Thiophene-2,5-dicarboxylate

Materials:

-

Diethyl thiophene-2,5-dicarboxylate

-

Ethanol (EtOH) or Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated or 2 M

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve diethyl thiophene-2,5-dicarboxylate (1.0 eq) in a minimal amount of ethanol.

-

Base Addition: Prepare a solution of NaOH (2.5 - 3.0 eq) in deionized water and add it to the flask. The stoichiometry is critical to ensure complete hydrolysis of both ester groups.

-

Reflux: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 2-4 hours).

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: Dilute the remaining aqueous solution with deionized water. Slowly add HCl with stirring until the pH of the solution is ~1-2. A white or off-white precipitate of thiophene-2,5-dicarboxylic acid will form.

-